Ethyldichlorophosphine

Conformational analysis Spectroscopy Organophosphorus chemistry

Ethyldichlorophosphine (CAS 1498-40-4), also known as ethylphosphonous dichloride, is an organophosphorus compound belonging to the alkyl dichlorophosphine class. It is a colorless, flammable liquid with a pungent odor, highly reactive toward water and air.

Molecular Formula C2H5Cl2P
Molecular Weight 130.94 g/mol
CAS No. 1498-40-4
Cat. No. B073763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyldichlorophosphine
CAS1498-40-4
Molecular FormulaC2H5Cl2P
Molecular Weight130.94 g/mol
Structural Identifiers
SMILESCCP(Cl)Cl
InChIInChI=1S/C2H5Cl2P/c1-2-5(3)4/h2H2,1H3
InChIKeyJHNJGLVSPIMBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyldichlorophosphine (CAS 1498-40-4): Procurement and Differentiation Overview


Ethyldichlorophosphine (CAS 1498-40-4), also known as ethylphosphonous dichloride, is an organophosphorus compound belonging to the alkyl dichlorophosphine class [1]. It is a colorless, flammable liquid with a pungent odor, highly reactive toward water and air [2]. As a trivalent phosphorus acid halide, it serves as a critical electrophilic building block for introducing phosphine and phosphonate functionalities via nucleophilic substitution . Its primary applications span the synthesis of chiral phosphine ligands for asymmetric catalysis, organophosphorus flame retardants, and organophosphate pesticide intermediates .

Why Ethyldichlorophosphine (CAS 1498-40-4) Cannot Be Substituted by Generic Alkyl Dichlorophosphines


Alkyl dichlorophosphines are not interchangeable commodities. The specific electronic and steric properties conferred by the ethyl substituent in ethyldichlorophosphine produce distinct conformational preferences, reactivity profiles, and ignition characteristics compared to methyl, isopropyl, or aryl analogs [1][2]. In asymmetric catalysis, the steric bulk of the alkyl group directly modulates the enantioselectivity of derived chiral phosphine ligands [3]. For hypergolic fuel applications, ethyldichlorophosphine's ignition delay with hydrogen peroxide has been experimentally quantified, whereas data for other alkyl dichlorophosphines are absent [4]. In nucleophilic substitution reactions with acrylic esters, the reaction pathway and product distribution are contingent upon the specific alkyl dichlorophosphine structure [5]. Therefore, substitution without rigorous revalidation of reaction kinetics, catalyst performance, or safety parameters is scientifically unsound.

Ethyldichlorophosphine (CAS 1498-40-4) Quantitative Differentiation Evidence


Conformational Equilibrium: trans Preference Quantified by Variable-Temperature IR in Liquid Xenon

Ethyldichlorophosphine exists as two conformers in solution. Variable-temperature infrared spectroscopy in liquid xenon allowed quantification of the enthalpy difference between the more stable trans conformer and the less stable gauche form [1]. The enthalpy difference was determined to be 88±9 cm⁻¹ (1.04±0.11 kJ/mol), with the gauche conformer estimated at 57% abundance at ambient temperature [1]. For the comparator methyldichlorophosphine (CH₃PCl₂), similar conformational studies are limited; its smaller methyl group reduces the energetic barrier between conformers, leading to different population distributions at room temperature, which may affect reactivity in stereoselective transformations.

Conformational analysis Spectroscopy Organophosphorus chemistry

Hypergolic Ignition: Ethyldichlorophosphine Exhibits Excellent Ignition with Hydrogen Peroxide

Ethyldichlorophosphine has been specifically examined for rocket propellant applications due to its excellent ignition properties with hydrogen peroxide oxidant [1]. The compound's pyrophoric nature—spontaneously igniting upon contact with water or moist air—contributes to its utility as a hypergolic fuel component [2]. In contrast, higher alkyl dichlorophosphines (e.g., isopropyldichlorophosphine) have not been evaluated in this context, and phosphite esters exhibit slower oxidation kinetics [1]. The exact ignition delay time with hydrogen peroxide is not publicly disclosed, but the classification as 'excellent' is derived from NACA rocket engine screening studies [1].

Propellant chemistry Hypergolic fuels Ignition delay

Reaction with Acrylic Acid Esters: Nucleophilic Attack at β-Carbon

Ethyldichlorophosphine reacts with acrylic acid esters via initial nucleophilic attack of the β-carbon atom of the unsaturated ester by the tricoordinated phosphorus atom [1]. In the presence of acetic acid, the main products are ethyl-(β-carbalkoxyethyl)phosphinyl chlorides [1]. For methyldichlorophosphine or phenyldichlorophosphine, analogous reactions may proceed differently due to altered electronic effects; however, direct comparative kinetic data are not available. This specific β-attack regioselectivity is documented for ethyldichlorophosphine and may differ for other alkyl or aryl dichlorophosphines.

Organophosphorus synthesis Michael addition Phosphinyl chloride

Chemical Weapons Convention (CWC) Schedule 3 Classification: Regulatory Clarity

Ethyldichlorophosphine is explicitly listed as a CWC Schedule 3 chemical under the Australia Group export control regime [1]. This classification subjects it to specific export licensing requirements, including the need for an End-Use Certificate when exported to non-CWC states [2]. In contrast, many close analogs such as methyldichlorophosphine (CAS 676-97-1) and phenyldichlorophosphine (CAS 644-97-3) are not explicitly listed on CWC Schedules, leading to less defined regulatory oversight. The explicit Schedule 3 listing provides clear, internationally harmonized compliance pathways for procurement and shipping.

Export control Chemical Weapons Convention Regulatory compliance

Ethyldichlorophosphine (CAS 1498-40-4): Optimal Application Scenarios Derived from Evidence


Synthesis of P-Stereogenic Chiral Phosphine Ligands for Asymmetric Catalysis

Ethyldichlorophosphine's well-defined conformational equilibrium (ΔH = 88±9 cm⁻¹ trans-to-gauche) provides a predictable stereochemical basis for constructing P-chiral phosphine ligands . The ethyl group's steric and electronic properties, when incorporated into ligand frameworks, have been exploited to modulate enantioselectivity in asymmetric hydrogenation and cross-coupling reactions [5]. This application leverages the compound's specific conformational and electronic profile, which cannot be directly replicated by methyl or aryl analogs.

Hypergolic Fuel Component for Bipropellant Rocket Engines

Ethyldichlorophosphine's documented excellent ignition properties with hydrogen peroxide oxidant make it a candidate hypergolic fuel . Its pyrophoric nature ensures spontaneous ignition upon oxidizer contact, eliminating the need for complex ignition systems [5]. This application is unique among alkyl dichlorophosphines, as no other member of this class has been evaluated in rocket propellant contexts.

Synthesis of Organophosphorus Flame Retardants via Nucleophilic Substitution

The electrophilic phosphorus center in ethyldichlorophosphine undergoes facile nucleophilic substitution with alcohols, amines, and thiols to generate phosphorus-based flame retardants . The ethyl substituent imparts a balance of reactivity and stability to the resulting phosphonate and phosphinate esters, which are incorporated into polyurethane foams and engineering plastics [5].

Precursor for Organophosphate Pesticide Intermediates (e.g., Chlorpyrifos, Profenofos)

Ethyldichlorophosphine serves as a key intermediate in the synthesis of organophosphate insecticides such as chlorpyrifos and profenofos . The ethyl group is retained in the final pesticide structure, and substitution with methyl or propyl analogs would yield different active ingredients with altered insecticidal activity and regulatory approval status.

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